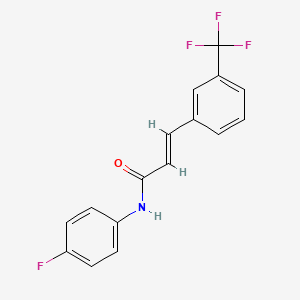

trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-” is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties . Its synthetic derivatives often exhibit stronger biological activities in vitro than the parent compounds .

Synthesis Analysis

The synthesis of suitably substituted cinnamamides has been successfully achieved . For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) was synthesized with a yield of 73% .Molecular Structure Analysis

The molecular structure of these cinnamamides greatly influences their biological activity. For example, the α-glucosidase inhibitory activity of these compounds is greatly dependent on their structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .Chemical Reactions Analysis

The chemical reactions of these cinnamamides are largely influenced by their structure. For instance, trans-cinnamamide derivatives have shown higher α-glucosidase inhibitory activity than acarbose .Physical And Chemical Properties Analysis

The physical and chemical properties of these cinnamamides are influenced by their structure. For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) has a melting point of 111–113 °C .Mechanism of Action

Target of Action

The primary target of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .

Mode of Action

trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: interacts with α-glucosidase, inhibiting its activity . Molecular docking studies have revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes .

Pharmacokinetics

The pharmacokinetics properties of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- Synthesized cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

The molecular and cellular effects of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- 's action primarily involve the reduction of glucose absorption in the digestive tract due to the inhibition of α-glucosidase . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in individuals with diabetes .

Future Directions

properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZMZDANOHXJIL-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2622721.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)

![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)

![5-Benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2622737.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)

![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)